



An In-depth Technical Guide to the BS3 Crosslinker

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Compound of Interest		
Compound Name:	BS3 Crosslinker	
Cat. No.:	B1667958	Get Quote

For researchers, scientists, and drug development professionals, understanding the tools of the trade is paramount to success. This guide provides a comprehensive overview of the homobifunctional crosslinker, Bis(sulfosuccinimidyl) suberate, commonly known as BS3. We will delve into its chemical properties, structure, and provide detailed methodologies for its application in studying protein-protein interactions.

Core Concepts: Chemical Formula and Structure

BS3 is a water-soluble, non-cleavable, and membrane-impermeable crosslinking agent widely used in biological research.[1] Its utility stems from its two identical N-hydroxysulfosuccinimide (sulfo-NHS) ester reactive groups that specifically target primary amines (-NH2) on proteins, such as the side chain of lysine residues and the N-terminus of polypeptides.[2][3] The reaction forms a stable amide bond, covalently linking proteins that are in close proximity.[2][4]

The chemical identity of BS3 can be represented in two forms: the free acid and its more commonly used disodium salt. The disodium salt exhibits excellent water solubility, eliminating the need for organic solvents that could potentially disrupt protein structure.[2][5]

Chemical Structure:

The core structure of BS3 consists of an 8-carbon spacer arm, which provides a defined spatial relationship of 11.4 Å between the conjugated molecules. [6]



- IUPAC Name (Disodium Salt): disodium;1-[8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate
- SMILES (Disodium Salt):
 C1C(C(=O)N(C1=O)OC(=O)CCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)
 [O-].[Na+].[Na+]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of the **BS3 crosslinker** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C16H18N2Na2O14S2 (Disodium Salt)	[6]
C16H20N2O14S2 (Free Acid)	[7]	
Molecular Weight	572.43 g/mol (Disodium Salt)	[6]
528.47 g/mol (Free Acid)	[7][8]	
CAS Number	82436-77-9 (Free Acid)	[6][9]
Spacer Arm Length	11.4 Å	[6]
Reactivity	Primary amines (-NH2)	[2]
Optimal pH of Reaction	7.0 - 9.0	[3]
Solubility (Disodium Salt)	Up to ~100 mM in water	[1][3]
175 mg/mL in DMSO	[7]	
100 mg/mL in H2O	[7]	_
Appearance	White to off-white solid	

Experimental Protocols



The following are detailed methodologies for common applications of the **BS3 crosslinker**. It is crucial to note that BS3 is moisture-sensitive and should be equilibrated to room temperature before opening to prevent condensation.[3][6]

General Protocol for Protein-Protein Crosslinking

This protocol provides a general workflow for crosslinking proteins in solution.

- Sample Preparation:
 - Prepare the protein sample in an amine-free buffer at a pH between 7 and 9. Suitable buffers include phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffer.
 [5] Avoid buffers containing primary amines, such as Tris, as they will compete for reaction with the crosslinker.
 - The protein concentration should be optimized for the specific interaction being studied.
- BS3 Solution Preparation:
 - Immediately before use, prepare a stock solution of BS3 in an appropriate solvent. For the
 water-soluble disodium salt, dissolve it in water or the reaction buffer.[3] For the free acid
 form, an organic solvent like DMSO or DMF is required.[3]
 - A typical stock solution concentration is 50 mM.[6]
- Crosslinking Reaction:
 - Add the BS3 stock solution to the protein sample to achieve a final concentration typically ranging from 0.25 to 5 mM.[5][6] A 20-fold molar excess of crosslinker to protein is a common starting point.[6]
 - Incubate the reaction mixture at room temperature for 30 minutes to 1 hour, or on ice for a slightly longer duration.[6]
- Quenching the Reaction:
 - Terminate the crosslinking reaction by adding a quenching buffer containing primary amines. A common quenching agent is Tris buffer at a final concentration of 25 to 60 mM.



[6]

- Incubate for 10-15 minutes at room temperature to ensure all unreacted BS3 is neutralized.[6]
- Analysis:
 - The crosslinked products can be analyzed by various techniques, including SDS-PAGE,
 Western blotting, and mass spectrometry, to identify the interacting proteins.[10]

Protocol for Cell Surface Protein Crosslinking

BS3's membrane impermeability makes it an ideal reagent for studying interactions between proteins on the cell surface.[2][11]

- Cell Preparation:
 - Harvest cells and wash them three times with an ice-cold, amine-free buffer (e.g., PBS, pH
 8.0) to remove any amine-containing culture media.
 - Resuspend the cells in the same buffer at a concentration of approximately 25 x 10⁶ cells/mL.[3]
- · Crosslinking Reaction:
 - Add the freshly prepared BS3 solution to the cell suspension to a final concentration of 1-5 mM.[3]
 - Incubate the reaction for 30 minutes at room temperature. To minimize internalization of the crosslinker, the incubation can be performed at 4°C.[3]
- Quenching and Cell Lysis:
 - Quench the reaction by adding a quenching solution (e.g., 1M Tris, pH 7.5) to a final concentration of 10-20 mM.[3]
 - Incubate for 15 minutes.

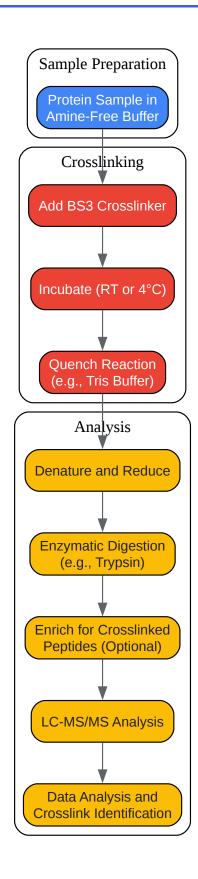


 Proceed with cell lysis using an appropriate lysis buffer to extract the crosslinked cell surface proteins for downstream analysis.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the chemical crosslinking of proteins followed by mass spectrometry analysis, a common application for the **BS3 crosslinker**.





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General workflow for protein crosslinking with BS3 for mass spectrometry analysis.



This guide provides a foundational understanding of the **BS3 crosslinker** and its application in research. For specific experimental designs, further optimization of reaction conditions may be necessary.

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